2-Amino-3-bromo-5-nitro-4-picoline is classified as a pyridine derivative. Its molecular formula is . The compound features a bromine atom, two nitrogen atoms, and two oxygen atoms attached to a pyridine ring. It is often used in research related to asymmetric catalysis and the synthesis of pharmaceuticals .
The synthesis of 2-Amino-3-bromo-5-nitro-4-picoline typically involves several steps that exploit the reactivity of the nitramino group in 2-nitramino-4-picoline. A common method includes:
The process emphasizes atom economy and regioselectivity, making it efficient for producing halogenated pyridine derivatives .
The molecular structure of 2-Amino-3-bromo-5-nitro-4-picoline is characterized by:
The structural representation can be summarized by its canonical SMILES notation: CC1=C(C(=NC=C1[N+](=O)[O-])N)Br
. This configuration influences its reactivity and interaction with other chemical species.
The compound participates in various chemical reactions, including:
These reactions are significant for developing more complex organic molecules and exploring their properties .
The mechanism of action for 2-Amino-3-bromo-5-nitro-4-picoline primarily revolves around its role as a building block in asymmetric synthesis:
This mechanism underpins its utility in synthesizing pharmaceuticals where precise stereochemistry is crucial.
Key physical and chemical properties include:
These properties are essential for determining handling procedures and potential applications in laboratory settings .
The applications of 2-Amino-3-bromo-5-nitro-4-picoline are extensive:
CAS No.: 16234-96-1
CAS No.: 24622-61-5
CAS No.:
CAS No.: 63719-82-4
CAS No.: